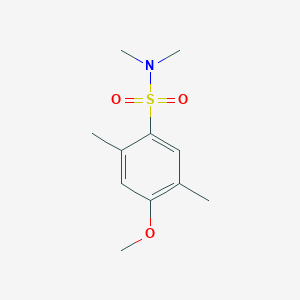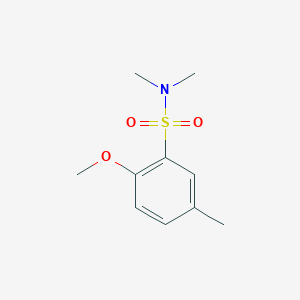
2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as 2C-E, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1993 by Alexander Shulgin and has since gained popularity among the research community due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide are similar to those of other psychedelics, such as LSD and psilocybin. It can cause changes in perception, mood, and thought processes, as well as alterations in sensory perception and time perception. It may also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its potent psychedelic effects, which can be used to study the effects of altered states of consciousness on the brain. However, one limitation is its potential for abuse and its illegal status in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is its potential therapeutic applications, such as in the treatment of depression and anxiety disorders. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness and the nature of subjective experience. Additionally, further research is needed to fully understand the long-term effects of 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide use on the brain and body.
Méthodes De Synthèse
The synthesis of 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with methyl iodide to form 2,5-dimethoxy-4-methylphenethylamine. Finally, the addition of pyridine and benzenesulfonyl chloride forms 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been widely used in scientific research as a tool to study the effects of phenethylamines on the central nervous system. It has been shown to have potent psychedelic effects, and its use in research has contributed to a better understanding of the mechanisms underlying altered states of consciousness.
Propriétés
Nom du produit |
2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2,5-diethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-4-21-13-11-15(14(22-5-2)10-12(13)3)23(19,20)18-16-8-6-7-9-17-16/h6-11H,4-5H2,1-3H3,(H,17,18) |
Clé InChI |
CHWLWSKUOZIVIT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


